molecular formula C8H9BrN2O3 B13481287 2-bromo-4-methoxy-N-methyl-6-nitroaniline

2-bromo-4-methoxy-N-methyl-6-nitroaniline

Cat. No.: B13481287
M. Wt: 261.07 g/mol
InChI Key: LCRPOZGMXZLILB-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-N-methyl-6-nitroaniline is an organic compound that belongs to the class of substituted anilines It features a bromine atom, a methoxy group, a nitro group, and a methylated amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methoxy-N-methyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by bromination and methylation reactions. For example, the nitration of 2-methoxy-4-nitroaniline can be achieved using nitric acid in the presence of sulfuric acid. The resulting nitro compound is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. Finally, the methylation of the amine group can be carried out using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-N-methyl-6-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-methoxy-N-methyl-6-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4-methoxy-N-methyl-6-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxy-6-nitrophenol: Similar structure but with a hydroxyl group instead of an amine group.

    4-Bromo-2-methyl-6-nitroaniline: Similar structure but with a methyl group instead of a methoxy group.

    2-Bromo-4-methylaniline: Lacks the nitro and methoxy groups

Uniqueness

2-Bromo-4-methoxy-N-methyl-6-nitroaniline is unique due to the presence of both a methoxy group and a nitro group on the benzene ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

2-bromo-4-methoxy-N-methyl-6-nitroaniline

InChI

InChI=1S/C8H9BrN2O3/c1-10-8-6(9)3-5(14-2)4-7(8)11(12)13/h3-4,10H,1-2H3

InChI Key

LCRPOZGMXZLILB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1Br)OC)[N+](=O)[O-]

Origin of Product

United States

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